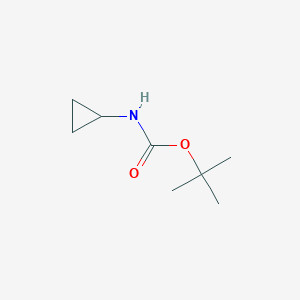

N-Boc-Cyclopropylamine

Description

Properties

IUPAC Name |

tert-butyl N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFGQLYKMWGXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577007 | |

| Record name | tert-Butyl cyclopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132844-48-5 | |

| Record name | tert-Butyl cyclopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl N-cyclopropylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-Cyclopropylamine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-cyclopropylamine, also known as tert-butyl N-cyclopropylcarbamate, is a versatile synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopropyl scaffold, combined with the readily removable tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for the synthesis of complex molecular architectures with desirable pharmacological properties. The cyclopropylamine moiety is a recognized pharmacophore, imparting unique conformational constraints and metabolic stability to drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound.

Chemical Properties and Structure

This compound is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number | 132844-48-5 | |

| IUPAC Name | tert-butyl N-cyclopropylcarbamate | |

| Melting Point | 54-55 °C | |

| Boiling Point | 228.6 °C at 760 mmHg | |

| Density | 1.01 g/cm³ | |

| SMILES | CC(C)(C)OC(=O)NC1CC1 | [1] |

| InChI | InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) |

Structural Diagram

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its structure.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.9 (br s, 1H, NH), ~2.4 (m, 1H, CH-cyclopropyl), 1.44 (s, 9H, C(CH₃)₃), ~0.7 (m, 2H, CH₂-cyclopropyl), ~0.4 (m, 2H, CH₂-cyclopropyl) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~156.0 (C=O), ~79.0 (C(CH₃)₃), ~31.0 (CH-cyclopropyl), 28.4 (C(CH₃)₃), ~7.0 (CH₂-cyclopropyl) |

| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, urethane), ~1520 (N-H bend), ~1170 (C-O stretch) |

| Mass Spec (EI) | m/z: 157 (M⁺), 101 (M - C₄H₈), 57 (C₄H₉⁺, base peak) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Cyclopropylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve cyclopropylamine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to the solution.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.05 eq) in DCM.

-

Add the Boc₂O solution dropwise to the cyclopropylamine solution at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Applications in Drug Development

The cyclopropylamine moiety is a key structural feature in a number of biologically active molecules. The Boc-protected form, this compound, serves as a crucial intermediate in the synthesis of these complex targets, allowing for the introduction of the cyclopropylamine group in a controlled manner.

Role as an Enzyme Inhibitor Building Block

Cyclopropylamines are known to act as mechanism-based inhibitors of certain enzymes, particularly those containing a flavin adenine dinucleotide (FAD) cofactor. The strained cyclopropyl ring can undergo ring-opening upon oxidation by the enzyme, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme.

-

Monoamine Oxidase (MAO) Inhibitors: The cyclopropylamine scaffold is present in classic MAO inhibitors like tranylcypromine. This compound is a valuable starting material for the synthesis of novel and more selective MAO inhibitors for the treatment of depression and neurodegenerative diseases.[2]

-

Lysine-Specific Demethylase 1 (LSD1) Inhibitors: LSD1 is an FAD-dependent enzyme involved in epigenetic regulation and is a target for cancer therapy. Cyclopropylamine-containing molecules can act as irreversible inhibitors of LSD1. This compound provides a convenient entry point for the synthesis of these inhibitors.

References

Spectroscopic Profile of N-Boc-Cyclopropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-cyclopropylamine, a key building block in medicinal chemistry. This document compiles predicted and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to assist in the synthesis and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that some of the presented data is based on predictions and data from closely related structures due to the limited availability of experimentally derived spectra for this specific compound in public databases.

Table 1: 1H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

| Cyclopropyl CH2 | 0.37 - 0.79 | m | Four protons on the cyclopropyl ring. |

| Boc C(CH3)3 | 1.64 | s | Nine equivalent protons of the tert-butyl group. |

| Cyclopropyl CH | 2.18 - 2.41 | m | One proton on the cyclopropyl ring attached to nitrogen. |

Predicted data obtained from iChemical for a 400 MHz spectrum in CDCl3.[1]

Table 2: 13C NMR Spectroscopic Data

| Assignment | Expected Chemical Shift (δ ppm) | Notes |

| Cyclopropyl CH2 | ~5-15 | Two equivalent carbons on the cyclopropyl ring. |

| Cyclopropyl CH | ~20-30 | Carbon attached to the nitrogen. |

| Boc C (CH3)3 | ~28 | Three equivalent methyl carbons of the tert-butyl group. |

| Boc C (CH3)3 | ~80 | Quaternary carbon of the tert-butyl group. |

| Carbonyl C=O | ~155 | Carbonyl carbon of the Boc protecting group. |

Expected chemical shifts are based on typical values for similar N-Boc protected amines and cyclopropyl moieties.

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm-1) | Intensity | Vibrational Mode |

| ~3300 | Medium | N-H Stretch |

| ~2975 | Strong | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1500 | Medium | N-H Bend |

| ~1160 | Strong | C-O Stretch |

Expected vibrational frequencies are based on characteristic absorption bands for N-Boc protected amines.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 157 | - | [M]+ (Molecular Ion) |

| 101 | - | [M - C4H8]+ |

| 57 | - | [C4H9]+ (tert-butyl cation) |

Predicted fragmentation pattern based on the structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These protocols are based on established procedures for the N-Boc protection of primary amines and standard spectroscopic techniques.

Synthesis of this compound

This protocol describes a general procedure for the N-tert-butoxycarbonylation of cyclopropylamine.

Materials:

-

Cyclopropylamine

-

Di-tert-butyl dicarbonate (Boc2O)

-

Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve cyclopropylamine (1.0 eq) in the chosen solvent (e.g., CH2Cl2) in a round-bottom flask.

-

Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

If a water-miscible solvent was used, remove it under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography on silica gel if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

13C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be required compared to the 1H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of neat this compound can be placed directly on a diamond ATR crystal for analysis. Alternatively, a thin film can be prepared between two NaCl or KBr plates.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm-1.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

References

Physical properties of N-Boc-cyclopropylamine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of N-Boc-cyclopropylamine (tert-butyl N-cyclopropylcarbamate), a crucial building block in medicinal chemistry and organic synthesis. The information presented herein is intended to support laboratory research and development activities by providing reliable data and standardized experimental protocols.

Core Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental physical characteristics, the melting and boiling points, are critical parameters for its purification, handling, and reaction setup.

Data Presentation

The experimentally determined physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Melting Point | 54 - 55 °C | Not Specified |

| Boiling Point | 228.6 ± 7.0 °C | 760 mmHg |

Experimental Protocols

While the specific experimental reports for the determination of the physical properties of this compound are not publicly detailed, the following are standardized and widely accepted laboratory protocols for determining the melting and boiling points of a solid organic compound.

Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

A small amount of the finely powdered this compound is introduced into the open end of a glass capillary tube.

-

The tube is gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

The filled capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer.

-

The apparatus is heated at a rapid rate initially to quickly approach the expected melting point.

-

When the temperature is approximately 15-20 °C below the anticipated melting point, the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned into a clear liquid is recorded as the end of the melting range.

-

The process is repeated with a fresh sample to ensure accuracy and reproducibility.

Determination of Boiling Point

For a high-boiling point solid like this compound, the boiling point is typically determined at a specific pressure, as it is a liquid at the boiling temperature. A common method involves distillation or the use of a Thiele tube.

Apparatus and Materials:

-

Thiele tube or a small-scale distillation apparatus

-

Heat-resistant oil (e.g., mineral oil or silicone oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

This compound sample

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of this compound (enough to cover the bulb of the thermometer) is placed into a small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then clamped within a Thiele tube containing heat-resistant oil, ensuring the oil level is above the sample level.

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of this compound at the ambient atmospheric pressure.

-

The atmospheric pressure should be recorded at the time of the experiment.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the key physical properties of this compound.

Caption: Workflow for determining the physical properties of this compound.

In-Depth Technical Guide to N-Boc-Cyclopropylamine: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-cyclopropylamine, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, and, most importantly, its application in the development of potent enzyme inhibitors for oncology and neurodegenerative disorders. This guide offers detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support researchers in their drug discovery endeavors.

Core Properties of this compound

This compound, also known as tert-butyl cyclopropylcarbamate, is a stable, protected form of cyclopropylamine. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactions at the amine functionality, making it a versatile intermediate in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 132844-48-5 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Appearance | Solid | [1] |

| IUPAC Name | tert-butyl N-cyclopropylcarbamate | [1] |

The Role of the Cyclopropylamine Moiety in Drug Design

The cyclopropylamine scaffold is a key pharmacophore in a range of biologically active molecules. Its rigid, three-membered ring introduces conformational constraint, which can enhance binding affinity to target proteins. Furthermore, the strained ring system imparts unique electronic properties that are exploited in the design of mechanism-based enzyme inhibitors.

Notably, the cyclopropylamine moiety is a cornerstone in the development of inhibitors for two critical enzyme families:

-

Lysine-Specific Demethylase 1 (LSD1): This enzyme is a key regulator of gene expression and is overexpressed in numerous cancers.[3][4] The cyclopropylamine group can act as a suicide inhibitor, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to its irreversible inactivation.[2]

-

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the degradation of neurotransmitters. Inhibitors of MAOs are used in the treatment of depression and Parkinson's disease. Similar to LSD1, cyclopropylamine-based drugs can irreversibly inhibit MAOs.[2]

Synthesis of Bioactive Molecules Using this compound

This compound serves as a crucial starting material for the synthesis of various therapeutic agents. A prominent example is in the creation of substituted trans-2-arylcyclopropylamine derivatives, which are potent LSD1 inhibitors. The following workflow illustrates a general synthetic route to these compounds.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a trans-2-arylcyclopropylamine derivative, a class of potent LSD1 inhibitors. This protocol is adapted from established methodologies for the synthesis of similar compounds.[2]

Synthesis of tert-butyl (1R,2S)-2-(4-cyanophenyl)cyclopropylcarbamate

This procedure outlines the coupling of this compound with an aryl halide, followed by deprotection to yield the final active compound.

Step 1: Buchwald-Hartwig Amination

-

To an oven-dried flask, add this compound (1.0 eq), 4-bromobenzonitrile (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a suitable base (e.g., sodium tert-butoxide, 2.0 eq) and anhydrous toluene.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford tert-butyl (1R,2S)-2-(4-cyanophenyl)cyclopropylcarbamate.

Step 2: Boc Deprotection

-

Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

If using TFA, co-evaporate with a solvent like toluene to remove residual acid. If using HCl in dioxane, the hydrochloride salt of the product may precipitate and can be collected by filtration.

-

The crude product can be further purified by recrystallization or chromatography to yield the final trans-2-(4-cyanophenyl)cyclopropylamine.

Quantitative Data

The following tables summarize key quantitative data for a series of synthesized trans-2-arylcyclopropylamine derivatives and their inhibitory activity against LSD1 and MAOs.

Table 1: Synthesis Yields of trans-2-Arylcyclopropylamine Derivatives [2]

| Compound | Aryl Substituent | Overall Yield (%) |

| 1 | 2-thienyl | 40 |

| 2 | 3-thienyl | 59 |

| 3 | 2-furyl | 27 |

| 4 | 3-furyl | 21 |

| 5 | 3-pyridyl | 34 |

| 6 | 1-naphthyl | 65 |

Table 2: Inhibitory Activity (IC₅₀, µM) of trans-2-Arylcyclopropylamine Derivatives [2]

| Compound | LSD1 | MAO-A | MAO-B |

| Tranylcypromine | >1000 | 1.8 | 1.1 |

| 1 | 240 | 11 | 2.5 |

| 2 | 210 | 1.9 | 0.8 |

| 3 | 220 | 2.2 | 1.5 |

| 4 | 250 | 3.5 | 1.2 |

Mechanism of Action: Irreversible Inhibition of LSD1

The therapeutic effect of cyclopropylamine-based inhibitors stems from their ability to irreversibly inactivate LSD1. The following diagram illustrates the proposed mechanism of action.

The process begins with the inhibitor binding to the active site of LSD1. The enzyme's FAD cofactor facilitates a single electron transfer from the cyclopropylamine nitrogen, leading to the formation of a radical cation. This intermediate is unstable and undergoes rapid opening of the strained cyclopropyl ring. The resulting reactive species then forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[2] This prevents LSD1 from carrying out its demethylase function, ultimately altering gene expression and inhibiting the growth of cancer cells.

Conclusion

This compound is a valuable and versatile building block for the synthesis of innovative therapeutic agents. Its unique structural and electronic properties have been effectively harnessed to create potent, mechanism-based inhibitors of key enzymes like LSD1 and MAOs. This guide has provided a comprehensive overview of its properties, synthetic applications, and the biological rationale for its use in drug discovery. The detailed protocols and data presented herein are intended to empower researchers to further explore the potential of this important chemical entity in developing the next generation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of N-Boc-Cyclopropylamine: A Key Intermediate in Pharmaceutical and Agrochemical Research

Introduction

N-tert-butoxycarbonyl-cyclopropylamine (N-Boc-cyclopropylamine) is a valuable synthetic intermediate widely employed in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the cyclopropylamine moiety can significantly influence the biological activity and pharmacokinetic properties of a molecule. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactive amine functionality, facilitating multi-step synthetic sequences. This technical guide provides an in-depth overview of a key method for the synthesis of this compound, focusing on the Curtius rearrangement, a versatile and widely adopted transformation in organic chemistry.

The Curtius Rearrangement: A Cornerstone in Amine Synthesis

The Curtius rearrangement is a powerful method for the conversion of carboxylic acids to their corresponding amines with the loss of one carbon atom.[1][2] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. This isocyanate can then be trapped with a variety of nucleophiles. In the context of this compound synthesis, tert-butanol is used to trap the isocyanate, directly yielding the desired N-Boc protected amine.[1][3] This method is favored for its tolerance of a wide range of functional groups and the stereochemical retention during the rearrangement process.[1]

A significant advantage of the Curtius rearrangement is the ability to perform it as a one-pot process, avoiding the isolation of the potentially unstable acyl azide intermediate.[4] Various protocols have been developed to facilitate this, often employing reagents like diphenylphosphoryl azide (DPPA) or generating the acyl azide in situ from the corresponding carboxylic acid.[1]

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement

The following protocol is a representative procedure for the synthesis of this compound from cyclopropanecarboxylic acid, adapted from established methodologies for similar transformations.[3][5]

Materials:

-

Cyclopropanecarboxylic acid

-

Triethylamine (Et3N)

-

Ethyl chloroformate

-

Sodium azide (NaN3)

-

tert-Butanol (t-BuOH)

-

Acetone (anhydrous)

-

Toluene (anhydrous)

-

Magnesium sulfate (MgSO4)

-

Water (ice-cold)

Procedure:

-

Formation of the Acyl Azide:

-

In a round-bottom flask, dissolve cyclopropanecarboxylic acid in anhydrous acetone.

-

Cool the solution to -5 °C using an ice-salt bath.

-

Slowly add triethylamine to the solution, maintaining the temperature at -5 °C.

-

Stir the mixture for 15 minutes.

-

Add ethyl chloroformate dropwise over 30 minutes, ensuring the temperature remains at -5 °C.

-

Continue stirring the reaction mixture for an additional 2 hours at -5 °C.

-

Prepare a solution of sodium azide in water and add it dropwise to the reaction mixture.

-

Stir for an additional hour at 0 °C.

-

Extract the aqueous layer with toluene.

-

Wash the combined organic layers with ice-cold water.

-

Crucially, the organic solution containing the acyl azide must be thoroughly dried with anhydrous magnesium sulfate at 0 °C for 1 hour to prevent the formation of urea byproducts. [5]

-

Concentrate the dried organic solution under reduced pressure at 0 °C.

-

-

Curtius Rearrangement and Trapping:

-

Dissolve the acyl azide residue in anhydrous tert-butanol.

-

Heat the solution to 80 °C under vigorous stirring.

-

The rearrangement to the isocyanate and subsequent trapping with tert-butanol will proceed.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, distill off the excess tert-butanol.

-

Dry the residue under vacuum to obtain this compound.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-Boc-protected cyclopropylamines via the Curtius rearrangement, as reported in the literature for analogous substrates.

| Parameter | Value | Reference |

| Yield of N-Boc-protected amine | 70-76% | [1][3] |

| Purity | >95% (typically achieved after purification) | - |

| Melting Point | Not consistently reported for the parent compound | - |

| ¹H NMR (CDCl₃, δ) | ~0.4-0.8 (m, 4H), ~1.4 (s, 9H), ~2.3 (m, 1H) | - |

| ¹³C NMR (CDCl₃, δ) | ~6.5, ~23.0, ~28.5, ~79.0, ~156.0 | - |

Logical Workflow of this compound Synthesis

The following diagram illustrates the key steps involved in the synthesis of this compound via the Curtius rearrangement.

Caption: Synthetic workflow for this compound.

The synthesis of this compound, a crucial building block in modern drug discovery and agrochemical development, is efficiently achieved through the Curtius rearrangement of cyclopropanecarboxylic acid. This method offers a reliable and scalable route to this important intermediate. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists in the field of organic synthesis. Careful attention to anhydrous conditions during the formation of the acyl azide is critical to prevent the formation of undesired byproducts and ensure a high yield of the final product.

References

- 1. scispace.com [scispace.com]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of the Boc Protecting Group in Cyclopropylamine Chemistry

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity, metabolic stability, and electronic properties are leveraged to enhance the pharmacological profiles of drug candidates.[1][2][3][4][5] The inherent strain and enhanced π-character of the three-membered ring allow it to act as a versatile bioisostere for various functional groups.[4] However, the high nucleophilicity and basicity of the primary amino group necessitate the use of protecting groups during multi-step syntheses to prevent unwanted side reactions.[6]

Among the arsenal of nitrogen protecting groups, the tert-butyloxycarbonyl (Boc) group is preeminent due to its robustness, ease of installation, and mild removal conditions.[7][8] This guide provides a detailed exploration of the critical role the Boc group plays in cyclopropylamine chemistry, covering its installation, its influence on reactivity, and its cleavage, supported by quantitative data and detailed experimental protocols.

The Boc Group: Properties and Strategic Advantages

The Boc group protects amines by converting them into carbamates, which significantly attenuates the nitrogen's nucleophilicity and basicity.[6][8] This transformation is foundational to its role in synthesis, offering several strategic advantages:

-

Chemical Stability: N-Boc protected amines are stable to a wide range of reagents, including most bases, nucleophiles, and reductive conditions such as catalytic hydrogenation.[7][8][9]

-

Ease of Handling: The introduction of the Boc group is typically straightforward and high-yielding.[7][10]

-

Orthogonality: The Boc group's acid-lability makes it orthogonal to other common amine protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, a critical feature in complex syntheses.[8][11]

-

Mild Cleavage: Deprotection is efficiently achieved under mild acidic conditions, which preserves the integrity of other sensitive functional groups within the molecule.[7][8][11]

Synthesis of N-Boc-Cyclopropylamines: Protection Methods

The standard method for Boc protection involves the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base. A variety of solvent and catalyst systems have been developed to optimize this transformation for different substrates.

Data Presentation: Boc Protection Conditions

The following table summarizes various methodologies for the N-tert-butoxycarbonylation of amines. While not specific to cyclopropylamine in all cases, these conditions are broadly applicable.

| Substrate Type | Reagents and Conditions | Solvent | Yield (%) | Reference |

| Diverse Amines | (Boc)₂O, cat. Iodine | Solvent-free | 90-98 | [12] |

| Diverse Amines | (Boc)₂O | H₂O / Acetone | 90-99 | [9] |

| Primary Amine | (Boc)₂O, TEA, MeOH | H₂O | 90-97 | [13] |

| Diverse Amines | (Boc)₂O, cat. HClO₄-SiO₂ | Solvent-free | 92-98 | [12] |

Experimental Protocol: Catalyst-Free N-Boc Protection in Water

This protocol is adapted from a general, environmentally friendly procedure for the N-Boc protection of amines.[9]

Materials:

-

Cyclopropylamine (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol, 218 mg)

-

Distilled Water (9.5 mL)

-

Acetone (0.5 mL)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

50 mL round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

-

To a 50 mL round-bottom flask containing 9.5 mL of distilled water and 0.5 mL of acetone, add cyclopropylamine (1.0 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add di-tert-butyl dicarbonate (1.0 mmol) to the solution.

-

Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Upon completion, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the this compound product. Further purification can be performed by column chromatography if necessary.

Role of the Boc Group on Reactivity and Stability

The primary role of the Boc group is to moderate the reactivity of the amine nitrogen. However, its electronic influence extends to the cyclopropyl ring itself.

-

Modulation of Amine Reactivity: By converting the amine into a carbamate, the Boc group withdraws electron density from the nitrogen atom. This prevents the amine from participating in undesired nucleophilic attacks or acid-base reactions, allowing chemists to perform transformations on other parts of the molecule.

-

Influence on the Cyclopropyl Ring: The cyclopropane ring possesses significant "π-character" in its C-C bonds due to its high degree of s-character in the C-H bonds and p-character in the C-C bonds.[4][14] The carbonyl group of the Boc-carbamate is a π-acceptor. This allows for electronic conjugation between the Boc group and the cyclopropyl ring, which can lead to a slight polarization and asymmetry in the ring's bond lengths.[14] This electronic perturbation can influence the ring's susceptibility to ring-opening reactions, often stabilizing it against undesired cleavage under certain conditions. For instance, protection of the nitrogen is crucial before attempting reactions that could be initiated by the lone pair, such as intramolecular cyclizations or rearrangements.[15]

Deprotection of N-Boc-Cyclopropylamines

The removal of the Boc group is most commonly achieved under acidic conditions, regenerating the free amine. The mechanism relies on the formation of the highly stable tert-butyl cation.

Data Presentation: Boc Deprotection Methods

A range of acidic conditions can be employed for Boc cleavage, with the choice depending on the substrate's sensitivity to acid.

| Reagent(s) | Solvent | Temperature | Time | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 15 min - 2 h | Very common, effective, but harsh. | [7] |

| 4M HCl | 1,4-Dioxane or Ethyl Acetate | Room Temp. | 1 - 4 h | Provides the amine as an HCl salt. | [7] |

| TMSI | Chloroform or DCM | Room Temp. | < 1 h | Mild, non-hydrolytic conditions. | [7] |

| Oxalyl Chloride, MeOH | Methanol | Room Temp. | 1 - 4 h | Mild conditions for sensitive substrates. | [10] |

| Heteropolyacid (10% w/w) | Dichloromethane (DCM) | Room Temp. | 15 - 30 min | Green, catalytic, heterogeneous method. | [16] |

| Fluorinated Alcohols (TFE/HFIP) | TFE or HFIP | Reflux or MW | 5 min - 1 h | Neutral, thermolytic cleavage. | [17] |

Experimental Protocols for Boc Deprotection

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) [7]

Materials:

-

This compound (1.0 mmol)

-

Dichloromethane (DCM) (5 mL)

-

Trifluoroacetic Acid (TFA) (1-2 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the this compound in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction completion by TLC.

-

Once complete, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free cyclopropylamine.

Protocol 2: Deprotection using 4M HCl in Dioxane [7]

Materials:

-

This compound (1.0 mmol)

-

4M HCl in 1,4-dioxane (5 mL, excess)

-

Diethyl ether

Procedure:

-

Dissolve the this compound in a minimal amount of a suitable solvent or add it directly to the 4M HCl in dioxane solution in a flask.

-

Stir the mixture at room temperature for 1 to 4 hours. A precipitate of the hydrochloride salt may form.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be isolated by filtration if it has precipitated. Alternatively, the solvent can be removed under reduced pressure.

-

The resulting solid is often triturated with diethyl ether to remove non-polar impurities, filtered, and dried under vacuum to yield the cyclopropylamine hydrochloride salt.

Conclusion

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthetic chemistry of cyclopropylamines. Its role extends beyond simple protection; it serves as a crucial modulator of reactivity, preventing the amine's inherent nucleophilicity from interfering with desired chemical transformations. By masking the amine, the Boc group facilitates complex molecular construction, enabling the incorporation of the valuable cyclopropylamine scaffold into advanced pharmaceutical and agrochemical agents. A thorough understanding of the methods for its installation and cleavage, as detailed in this guide, is essential for any scientist working in drug discovery and development.

References

- 1. longdom.org [longdom.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. chemtips.wordpress.com [chemtips.wordpress.com]

- 14. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

N-Boc-Cyclopropylamine: A Stable and Versatile Precursor for Cyclopropylamine in Pharmaceutical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylamine is a critical structural motif in a multitude of pharmaceutical agents due to its unique conformational and electronic properties that can enhance pharmacological activity and metabolic stability. However, the inherent volatility, reactivity, and handling difficulties of cyclopropylamine present significant challenges in its storage, transportation, and application in multi-step organic synthesis. This technical guide details the use of N-tert-butoxycarbonyl (Boc)-cyclopropylamine as a stable, solid, and easily handleable precursor to cyclopropylamine. This guide provides a comprehensive overview of the advantages of using N-Boc-cyclopropylamine, detailed experimental protocols for its synthesis and deprotection, and quantitative data to support its application in drug discovery and development workflows.

Introduction: The Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropyl group is an increasingly important pharmacophore in modern drug design.[1] Its rigid, three-membered ring structure imparts a number of desirable properties to drug candidates, including:

-

Enhanced Potency: The conformational rigidity of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to stronger binding interactions with its biological target.

-

Improved Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Numerous approved drugs and clinical candidates across various therapeutic areas, including antivirals, antidepressants, and anticancer agents, incorporate the cyclopropylamine moiety.[3]

The Challenge: Instability and Handling of Cyclopropylamine

Despite its utility, the practical application of cyclopropylamine in research and large-scale synthesis is hampered by its challenging physical and chemical properties:

-

High Volatility and Flammability: Cyclopropylamine is a low-boiling point liquid (49-50 °C) with a high vapor pressure, making it highly flammable and posing a significant fire hazard.[4][5]

-

Hygroscopicity and Reactivity with CO₂: It is hygroscopic and readily absorbs atmospheric carbon dioxide, leading to the formation of carbamates and affecting its purity and reactivity.[6]

-

Corrosive and Toxic Nature: Cyclopropylamine is a corrosive substance that can cause severe skin burns and eye damage.[7][8] It is also harmful if inhaled or swallowed.[8]

-

Storage and Handling Difficulties: It requires storage in a cool, flame-proof area, under an inert atmosphere, and in tightly sealed containers to prevent degradation and ensure safety.[5][6] These requirements add complexity and cost to its use.

These stability and handling issues can lead to inconsistencies in reaction outcomes, difficulties in accurate dosing, and significant safety risks, particularly in large-scale operations.

The Solution: this compound as a Stable Precursor

The use of this compound, a solid and stable derivative, effectively circumvents the challenges associated with free cyclopropylamine. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its robustness under many reaction conditions and its straightforward removal under acidic or thermal conditions.[9][10]

Advantages of this compound:

-

Solid and Non-Volatile: this compound is a white crystalline solid, eliminating the hazards associated with a flammable, volatile liquid.[]

-

Enhanced Stability: It is stable to air and moisture, allowing for long-term storage at room temperature without degradation. This simplifies handling and improves consistency in experimental setups.

-

Ease of Handling and Dosing: As a solid, it can be accurately weighed and dispensed without the need for specialized equipment required for volatile liquids.

-

Compatibility with a Wide Range of Reactions: The Boc-protected amine is unreactive under many conditions, allowing for chemical modifications on other parts of the molecule before the deprotection step.

-

High-Yield Deprotection: The cyclopropylamine can be readily regenerated in high yields when needed, often through simple acidic treatment.

The use of this compound as a starting material streamlines synthetic workflows, enhances safety, and improves the reproducibility of reactions involving the cyclopropylamine moiety.

Quantitative Data: Synthesis and Deprotection of this compound

The following tables summarize typical yields for the synthesis (Boc protection) of this compound and its subsequent deprotection to regenerate cyclopropylamine.

| Table 1: Synthesis of this compound - Reaction Yields | |

| Reaction Conditions | Yield (%) |

| (Boc)₂O, Triethylamine, H₂O/THF | >95 |

| (Boc)₂O, Amberlite-IR 120, Solvent-free | 95-99 |

| (Boc)₂O, H₂O/Acetone (catalyst-free) | High |

| Table 2: Deprotection of this compound - Reaction Yields | |

| Deprotection Method | Yield (%) |

| Oxalyl chloride, Methanol | up to 90 |

| Iron(III) catalysis | High |

| Heteropolyacid catalyst, DCM | 90-95 |

| Boiling water (catalyst-free) | 90-96 |

| Thermal (continuous flow) | High |

Experimental Protocols

Synthesis of this compound from Cyclopropylamine

This protocol describes a standard method for the Boc protection of cyclopropylamine using di-tert-butyl dicarbonate.

Materials:

-

Cyclopropylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.0 equivalent) in a 2:1 (v/v) mixture of THF and water.

-

Add TEA or DIPEA (3.0 equivalents) to the solution and stir at room temperature for 5 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by silica gel column chromatography to yield the pure product.[12]

Deprotection of this compound

This protocol details a common acid-catalyzed deprotection method.

Materials:

-

This compound

-

Methanol (MeOH)

-

Oxalyl chloride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in methanol.

-

Stir the solution at room temperature for 5 minutes.

-

Carefully add oxalyl chloride (3.0 equivalents) dropwise to the solution. Note: An exothermic reaction may be observed.[9]

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the cyclopropylamine.

Visualizing the Workflow and Logic

The following diagrams illustrate the synthesis and deprotection pathways, as well as the rationale for choosing this compound as a precursor.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Overview of methods for the deprotection of this compound.

Caption: Decision logic for using this compound as a precursor.

Conclusion

This compound serves as an exemplary stable precursor for the volatile and hazardous cyclopropylamine. Its solid-state nature, ease of handling, and excellent stability profile make it an invaluable tool for researchers and professionals in the field of drug development. The straightforward and high-yielding protocols for both its synthesis and deprotection allow for the convenient and safe incorporation of the crucial cyclopropylamine pharmacophore into a wide array of potential therapeutic agents. The adoption of this compound in synthetic strategies can lead to more efficient, reproducible, and safer research and development processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. longdom.org [longdom.org]

- 4. lobachemie.com [lobachemie.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of N-Boc-Cyclopropylamine Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-tert-butoxycarbonyl (Boc) protected cyclopropylamine scaffold is a privileged motif in modern medicinal chemistry. Its inherent conformational rigidity, metabolic stability, and unique electronic properties make it an attractive building block for the design of novel therapeutic agents. This in-depth technical guide explores the burgeoning biological activities of N-Boc-cyclopropylamine derivatives, focusing on their roles as potent enzyme inhibitors and receptor modulators. We delve into their quantitative biological data, detailed experimental protocols for their evaluation, and the signaling pathways they influence, providing a comprehensive resource for researchers in the field.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant activity against a range of biological targets, primarily as enzyme inhibitors and receptor ligands. The cyclopropylamine moiety can act as a pharmacophore, engaging in key interactions with target proteins, while the Boc protecting group can modulate physicochemical properties and provide a handle for further synthetic elaboration.

Enzyme Inhibition

The strained cyclopropane ring is a key feature that enables these derivatives to act as mechanism-based inhibitors for certain enzymes, particularly those containing a flavin adenine dinucleotide (FAD) cofactor.

LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation and is a promising target in oncology.[1] Tranylcypromine, a cyclopropylamine-containing compound, is a known irreversible inhibitor of LSD1. This compound derivatives are being explored as more selective and potent LSD1 inhibitors.

| Compound ID | Derivative Class | Target | Activity (IC₅₀) | Reference |

| 1 | N-substituted tranylcypromine analog | LSD1 | 31 nM | [1](--INVALID-LINK--) |

| 2 | 1-substituted cyclopropylamine | LSD1 | 131 nM | [1](--INVALID-LINK--) |

| 3 | Styrenylcyclopropylamine | LSD1 | <4 nM | [2](--INVALID-LINK--) |

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[3] Their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. The cyclopropylamine scaffold is a well-established pharmacophore for MAO inhibitors.

| Compound ID | Derivative Class | Target | Activity (Kᵢ) | Selectivity (MAO-A/MAO-B) | Reference |

| 4 | Polyamine analog | MAO-A | 0.62 µM | ~1 | [4](--INVALID-LINK--) |

| 4 | Polyamine analog | MAO-B | 0.31 µM | ~1 | [4](--INVALID-LINK--) |

| 5 | Polyamine analog | MAO-A | 0.62 µM | >1 | [4](--INVALID-LINK--) |

| 5 | Polyamine analog | MAO-B | <1 µM | >1 | [4](--INVALID-LINK--) |

| KD1 | Hydrazine-cyclopropylamine hybrid | MAO-B | 13.5 nM | 723.04 | [5](--INVALID-LINK--) |

| KD9 | Hydrazine-cyclopropylamine hybrid | MAO-B | 6.15 nM | >2666.66 | [5](--INVALID-LINK--) |

Receptor Modulation

The rigid cyclopropylamine structure can mimic the conformation of endogenous ligands, enabling potent and selective interactions with G-protein coupled receptors (GPCRs).

Dopamine receptors, particularly the D2 subtype, are important targets for antipsychotic and neurological drugs. While specific quantitative data for this compound derivatives at D2 receptors is limited in publicly available literature, closely related 2-phenylcyclopropylmethylamine (PCPMA) derivatives have shown significant activity. It is important to note that the presence of the Boc group can influence the pharmacological profile.

| Compound ID | Derivative Class | Target | Activity (Kᵢ) | Functional Activity | Reference |

| (+)-14j | 2-Phenylcyclopropylmethylamine | D₂R | Not Reported | Partial Agonist | [6](--INVALID-LINK--) |

| (+)-14l | 2-Phenylcyclopropylmethylamine | D₂R | Not Reported | Partial Agonist | [6](--INVALID-LINK--) |

| (1R,2R)-30q | 2-Phenylcyclopropylmethylamine | D₃R | 2.2 nM | Not Reported | [7](--INVALID-LINK--) |

Serotonin (5-HT) receptors are implicated in a wide range of physiological and pathological processes, making them attractive drug targets. Derivatives of trans-2-(indol-3-yl)cyclopropylamine have been evaluated for their affinity at various serotonin receptor subtypes.

| Compound ID | Derivative Class | Target | Activity (Kᵢ) | Reference |

| 5-fluoro-substituted | trans-2-(indol-3-yl)cyclopropylamine | 5-HT₂C | 1.9 nM | [8](--INVALID-LINK--) |

| 5-methoxy-substituted | trans-2-(indol-3-yl)cyclopropylamine | 5-HT₁ₐ | 40 nM | [8](--INVALID-LINK--) |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. This section provides methodologies for the synthesis of this compound derivatives and key in vitro biological assays.

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of this compound derivatives is through the Boc protection of a primary cyclopropylamine, which can be prepared through various routes including the Curtius rearrangement of a cyclopropanecarboxylic acid.

Protocol: Boc Protection of Cyclopropylamine

-

Dissolution: Dissolve the cyclopropylamine starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water, methanol, and triethylamine (10:10:7).[9]

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.6 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 55°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If an aqueous system was used, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the this compound derivative.

In Vitro Biological Assays

This assay measures the inhibition of LSD1 enzymatic activity by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

Materials:

-

Human recombinant LSD1 enzyme

-

H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Assay buffer

-

Test compounds and known LSD1 inhibitor (positive control)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare a solution of LSD1 enzyme and HRP in the assay buffer. Prepare a separate solution of the H3K4me2 peptide substrate and the fluorescent probe.

-

Reaction Initiation: In a 96-well black plate, add the test compound dilutions. Add the enzyme/HRP solution to each well. Initiate the reaction by adding the substrate/probe solution.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay is similar to the LSD1 assay and measures the H₂O₂ produced from the oxidative deamination of a substrate by MAO-A or MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Substrate (e.g., p-tyramine for both, or selective substrates like kynuramine)

-

HRP and a fluorescent probe

-

Assay buffer

-

Test compounds and known MAO inhibitors (positive controls)

Procedure:

-

Pre-incubation (for irreversible inhibitors): Pre-incubate the MAO enzyme with the test compounds for a specific time (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: Add the substrate and fluorescent probe mixture to all wells.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Data Acquisition and Analysis: Follow the same procedure as the LSD1 inhibition assay to determine IC₅₀ or Kᵢ values.

This assay determines the affinity of a test compound for the D₂ receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing human D₂ receptors

-

Radiolabeled ligand (e.g., [³H]spiperone)

-

Unlabeled ligand for non-specific binding determination (e.g., haloperidol)

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.

Signaling Pathways

Caption: LSD1-mediated epigenetic regulation and its inhibition.

Caption: Monoamine neurotransmitter degradation by MAO.

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow

Caption: General workflow for inhibitor discovery.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated activity as potent inhibitors of key enzymes like LSD1 and MAO, and as modulators of important GPCRs such as dopamine and serotonin receptors, underscores their therapeutic potential across various disease areas including oncology, neurodegenerative disorders, and psychiatric conditions.

The data and protocols presented in this guide provide a solid foundation for researchers to explore and advance this chemical space. Future efforts should focus on elucidating the structure-activity relationships for dopamine and serotonin receptor modulation to develop more potent and selective ligands. Furthermore, the exploration of these derivatives against other enzyme classes and biological targets could unveil novel therapeutic applications. The continued investigation of this compound derivatives holds great promise for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's (MNPA) interactions with D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ki Summary [bdb99.ucsd.edu]

The Cyclopropylamine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylamine moiety, a seemingly simple three-membered carbocycle attached to an amino group, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique combination of rigidity, stereoelectronic properties, and metabolic stability allows it to address numerous challenges encountered in drug design, from enhancing potency and selectivity to improving pharmacokinetic profiles. This technical guide provides a comprehensive overview of the cyclopropylamine core, detailing its fundamental properties, strategic applications, and the experimental methodologies crucial for its successful incorporation and evaluation in drug discovery programs.

The strained three-membered ring of cyclopropylamine imparts a high degree of conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target.[1] Furthermore, the unique orbital arrangement of the cyclopropyl group can modulate the basicity (pKa) of the attached amine and influence its interactions with metabolic enzymes, often leading to improved metabolic stability compared to analogous linear amines.[2] These favorable characteristics have led to the inclusion of the cyclopropylamine scaffold in a diverse range of approved therapeutics, including antidepressants and antiviral agents.[][4]

Physicochemical and Pharmacokinetic Properties

The strategic incorporation of a cyclopropylamine moiety can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these effects is paramount for rational drug design.

Modulation of Physicochemical Properties

The cyclopropyl group acts as a "conformational clamp," restricting the rotation of the C-N bond and influencing the overall topography of the molecule. This rigidity can be advantageous for fitting into well-defined protein binding pockets. Electronically, the cyclopropyl ring possesses a degree of π-character, allowing it to serve as a bioisostere for other groups, such as phenyl rings, while offering a more three-dimensional structure.[1] A key property influenced by the cyclopropyl group is the basicity of the amine.

| Compound | pKa | LogP | Rationale for Inclusion |

| Cyclopropylamine | 9.10[2][5][6][7][8] | 0.07[2][7] | Baseline reference for the moiety. |

| Tranylcypromine | Strong base[9] | 1.58[10] | The cyclopropyl ring is integral to its irreversible inhibition of MAO. |

| Glecaprevir | pH-dependent solubility[1] | N/A | The cyclopropylsulfonamide is a key component of this macrocyclic inhibitor. |

| Voxilaprevir | N/A | N/A | Features a complex cyclopropylsulfonamide within its macrocyclic structure. |

Impact on Metabolic Stability and Pharmacokinetics

One of the most valued attributes of the cyclopropyl group is its ability to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can lead to reduced clearance and a longer half-life in the body. However, it is important to note that the metabolism of cyclopropylamines can sometimes lead to reactive intermediates through ring-opening mechanisms, a factor that requires careful evaluation during drug development.[2][11]

The pharmacokinetic parameters of drugs incorporating this moiety underscore its utility in achieving desirable clinical profiles.

| Drug | Target | Half-life (t½) | Key Pharmacokinetic Insights |

| Tranylcypromine | MAO-A / MAO-B | ~2.5 hours[12][13][14][15] | Despite a short half-life, its irreversible inhibition leads to a long duration of action.[12][14] |

| Glecaprevir | HCV NS3/4A Protease | ~6 hours[16] | Primarily eliminated through feces, with minimal renal excretion.[16][17] |

| Voxilaprevir | HCV NS3/4A Protease | ~33 hours[18] | Primarily metabolized by CYP3A4 and eliminated via biliary excretion.[18][19] |

Case Studies in Drug Design

The versatility of the cyclopropylamine moiety is best illustrated through its successful application in marketed drugs.

Tranylcypromine: An Irreversible MAO Inhibitor

Tranylcypromine (Parnate) is a non-selective, irreversible inhibitor of monoamine oxidase (MAO) used for the treatment of major depressive disorder.[12] The cyclopropylamine structure is critical to its mechanism of action. It acts as a mechanism-based inactivator, forming a covalent bond with the FAD cofactor of the MAO enzyme, thereby irreversibly blocking its activity.[12] This leads to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[11]

| Drug | Target | IC50 |

| Tranylcypromine | MAO-A | 2.3 µM[20] |

| MAO-B | 0.95 µM[20] |

Glecaprevir and Voxilaprevir: HCV NS3/4A Protease Inhibitors

Glecaprevir and Voxilaprevir are potent, direct-acting antiviral agents used in combination therapies to treat chronic Hepatitis C virus (HCV) infection.[21][22][23] Both drugs target the HCV NS3/4A protease, an enzyme essential for viral replication.[22][23][24] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[22][24] By inhibiting this enzyme, glecaprevir and voxilaprevir block the viral life cycle. The cyclopropylamine moiety is incorporated into a sulfonamide group within the complex macrocyclic structures of these inhibitors, contributing to their high potency and pharmacokinetic profiles.

| Drug | Target | IC50 / EC50 |

| Glecaprevir | HCV NS3/4A Protease | IC50: 3.5 - 11.3 nM (pangenotypic)[21][24][25][26] |

| Voxilaprevir | HCV NS3/4A Protease | EC50: 0.38 nM (GT1) - 5.8 nM (GT3)[27] |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of drug discovery. Below are representative methodologies for the synthesis of a cyclopropylamine derivative and for a key biological assay.

Protocol 1: Synthesis of N-Aryl Cyclopropylamine

This protocol describes a copper-catalyzed N-arylation reaction, a common method for synthesizing N-substituted cyclopropylamines.

Materials:

-

Aryl bromide (1.0 mmol)

-

Cyclopropylamine (1.5 mmol)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction tube, add the aryl bromide (1.0 mmol), CuI (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF (5 mL), the ligand (0.1 mmol), and cyclopropylamine (1.5 mmol) to the reaction mixture via syringe.

-

Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-aryl-cyclopropylamine.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the IC50 of a test compound against MAO-A or MAO-B.

Materials:

-

Recombinant human MAO-A or MAO-B enzyme

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compound (cyclopropylamine derivative) dissolved in DMSO

-

MAO substrate (e.g., Kynuramine for both, or specific substrates)

-

Developer solution (containing Horseradish Peroxidase and a fluorogenic probe like Amplex Red)

-

Positive control inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare Reagents: Dilute the test compound to various concentrations (e.g., 10-point serial dilution) in MAO Assay Buffer. The final DMSO concentration should be kept low (<1%). Prepare working solutions of the enzyme, substrate, and developer.

-

Assay Setup: To the wells of a 96-well plate, add:

-

50 µL of MAO Assay Buffer.

-

10 µL of the test compound dilution or control (buffer for total activity, positive control inhibitor for background).

-

20 µL of the diluted MAO-A or MAO-B enzyme solution.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 20 µL of the MAO substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light. The reaction produces H₂O₂.

-

Detection: Add 20 µL of the developer solution to each well. The HRP in the developer will react with H₂O₂ and the probe to generate a fluorescent product.

-

Read Fluorescence: Incubate for another 10 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader (e.g., Excitation ~535 nm, Emission ~590 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The cyclopropylamine moiety continues to be a powerful tool in the medicinal chemist's arsenal. Its ability to impart conformational rigidity, modulate physicochemical properties, and enhance metabolic stability has been proven in numerous successful drug discovery campaigns. As synthetic methodologies become more sophisticated, allowing for more precise and diverse substitutions on the cyclopropylamine core, its role is set to expand further. Future applications will likely focus on its use in more complex molecular architectures, including macrocycles and sp³-rich scaffolds, to tackle increasingly challenging biological targets. The foundational principles and experimental approaches detailed in this guide provide a solid framework for the continued exploration and exploitation of this remarkable chemical entity in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]